molecular formula C11H16ClNO2 B13057439 (6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol

(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol

Cat. No.: B13057439
M. Wt: 229.70 g/mol
InChI Key: FKRRLCQMJHJSJV-UHFFFAOYSA-N
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Description

(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 g/mol It is characterized by the presence of a chloro group, an isopentyloxy group, and a pyridinylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol typically involves the reaction of 6-chloro-3-pyridinemethanol with isopentyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (6-Bromo-2-(isopentyloxy)pyridin-3-YL)methanol: Similar structure but with a bromo group instead of a chloro group.

    (6-Fluoro-2-(isopentyloxy)pyridin-3-YL)methanol: Similar structure but with a fluoro group instead of a chloro group.

    (6-Methoxy-2-(isopentyloxy)pyridin-3-YL)methanol: Similar structure but with a methoxy group instead of a chloro group

Uniqueness

(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various chemical reactions, making the compound versatile for different applications .

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

[6-chloro-2-(3-methylbutoxy)pyridin-3-yl]methanol

InChI

InChI=1S/C11H16ClNO2/c1-8(2)5-6-15-11-9(7-14)3-4-10(12)13-11/h3-4,8,14H,5-7H2,1-2H3

InChI Key

FKRRLCQMJHJSJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=C(C=CC(=N1)Cl)CO

Origin of Product

United States

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